6-Fluoro-4-methyl-3-phenylcoumarin
Description
General Overview of the Coumarin (B35378) Scaffold in Chemical Sciences
Coumarins, which are characterized as 1,2-benzopyrones, represent a significant class of naturally occurring and synthetic heterocyclic compounds. colab.wswisdomlib.org Their scaffold, consisting of a fused benzene (B151609) and pyrone ring, provides a unique platform for chemical modifications, leading to a diverse array of derivatives with a wide range of applications. sciensage.infofrontiersin.org In medicinal chemistry, the coumarin nucleus is considered a "privileged scaffold" due to its ability to interact with various biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. sciensage.infofrontiersin.orgnih.gov Beyond the realm of medicine, coumarins are integral to the development of fluorescent probes, sensors, and materials for optoelectronics, owing to the desirable photophysical properties of many of their derivatives. mdpi.commdpi.commdpi.com
Significance of Fluorine and Phenyl Substitutions in Coumarin Systems for Academic Research
The strategic placement of fluorine atoms and phenyl groups onto the coumarin framework can dramatically influence the molecule's physicochemical and biological properties, making such substitutions a focal point of academic research.
Fluorine Substitution: The introduction of a fluorine atom, the most electronegative element, can significantly alter a molecule's characteristics. nih.gov In medicinal chemistry, fluorination can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a compound to its target protein. nih.govnih.govacs.org The small size of the fluorine atom means it often imparts these electronic benefits with minimal steric hindrance. benthamscience.com These properties have made fluorine a valuable tool in drug design and the development of new bioactive compounds. nih.govacs.org
Phenyl Substitution: The incorporation of a phenyl group can also have profound effects. It can increase the molecule's hydrophobicity, which may influence its interaction with biological membranes and receptor binding sites. benthamscience.comnih.gov The phenyl ring provides a site for further functionalization, allowing for the synthesis of a vast library of derivatives with tailored properties. wisdomlib.orgnih.gov In the context of 3-phenylcoumarins, this substitution is particularly significant, creating a scaffold that has been extensively explored for various therapeutic applications. nih.gov
The combination of fluorine and phenyl substitutions in a coumarin system, as seen in 6-Fluoro-4-methyl-3-phenylcoumarin, presents an intriguing subject for research, promising unique electronic and steric properties that could lead to novel applications.
Research Landscape of this compound and Analogous Structures
The research landscape for this compound and its analogs is primarily situated within the broader context of substituted coumarin chemistry. While specific studies on this exact compound are not extensively documented in publicly available literature, the investigation of analogous structures provides significant insight.
Research on 3-phenylcoumarins is a mature field, with numerous studies exploring their synthesis and potential as therapeutic agents. nih.gov The introduction of various substituents on both the coumarin core and the phenyl ring has been a common strategy to modulate activity. For instance, studies have shown that substitutions at the 6-position of the coumarin ring can significantly impact the biological activity of 3-phenylcoumarin (B1362560) derivatives. nih.gov
Similarly, fluorinated coumarins are a subject of ongoing research, particularly for their potential as fluorescent probes and in materials science. The fluorine atom's ability to modulate the electronic properties of the coumarin system can lead to enhanced fluorescence quantum yields and altered emission wavelengths. mdpi.comnih.gov
Therefore, the study of this compound would likely draw upon the established knowledge of both 3-phenylcoumarins and fluorinated coumarins, with a focus on how the interplay between the fluoro, methyl, and phenyl substituents influences its chemical and physical properties. The synthesis of similar compounds, such as 6-methyl-4-phenylcoumarin (B131821) scbt.com and various halogenated 3-phenylcoumarins, sapphirebioscience.com provides a foundation for the preparation and investigation of this specific molecule.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-4-methyl-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c1-10-13-9-12(17)7-8-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMJHHMAJSWOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381000 | |
| Record name | 6-Fluoro-4-methyl-3-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288399-91-7 | |
| Record name | 6-Fluoro-4-methyl-3-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization of 6 Fluoro 4 Methyl 3 Phenylcoumarin Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. For the analysis of 6-Fluoro-4-methyl-3-phenylcoumarin, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on both the coumarin (B35378) and phenyl rings, as well as the protons of the methyl group.
The chemical shifts (δ) of the protons are influenced by their local electronic environment. The protons on the aromatic rings will typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The specific substitution pattern on the coumarin and phenyl rings will lead to characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling between adjacent non-equivalent protons. The protons of the methyl group at the C4 position would be expected to appear as a singlet in the upfield region (around δ 2.0-2.5 ppm).
Table 1: Expected ¹H NMR Data for this compound Based on Analogous Compounds
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Methyl (C4-CH₃) | 2.0 - 2.5 | Singlet (s) |
| Aromatic (Coumarin & Phenyl Rings) | 7.0 - 8.5 | Multiplets (m), Doublets (d) |
Note: The exact chemical shifts and coupling constants would require experimental determination.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.
The carbonyl carbon (C2) of the lactone ring is typically the most deshielded and appears significantly downfield (around δ 160-170 ppm). The quaternary carbons (C3, C4, C4a, C6, C8a, and the ipso-carbon of the phenyl ring) will also have characteristic chemical shifts. The carbon atom bearing the fluorine (C6) will exhibit a large C-F coupling constant, which is a key diagnostic feature. The methyl carbon (C4-CH₃) will be found in the upfield region of the spectrum.
Although direct ¹³C NMR data for this compound is scarce, studies on other substituted coumarins provide valuable reference points. For example, the ¹³C NMR spectra of various coumarin derivatives show predictable shifts based on the electronic effects of the substituents. scribd.com
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (Carbonyl) | 160 - 170 |
| C3, C4, C4a, C5, C6, C7, C8, C8a | 100 - 155 |
| Phenyl Ring Carbons | 120 - 140 |
| C4-CH₃ | 15 - 25 |
Note: The presence of the fluorine atom at C6 will cause splitting of the C6 signal and may also influence the chemical shifts of adjacent carbons.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, ¹⁹F NMR provides clear and informative spectra. The chemical shift of the fluorine atom in this compound will provide direct evidence of its electronic environment. The position of the signal will be influenced by the electron-donating or -withdrawing nature of the surrounding groups. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can be observed, providing valuable structural information and confirming the position of the fluorine substituent on the coumarin ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₁₆H₁₁FO₂), the expected exact mass is approximately 254.07 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at this m/z value.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like many coumarin derivatives. In a GC-MS analysis of this compound, the compound would first be separated from any impurities in the GC column, and then the eluted compound would be ionized and detected by the mass spectrometer. This provides both the retention time (from GC) and the mass spectrum of the pure compound. Studies on similar coumarin compounds have demonstrated the utility of GC-MS in their analysis and characterization. benthamopen.com
MS-MS Techniques
Tandem mass spectrometry (MS-MS) is a technique where ions of a specific m/z ratio are selected and then subjected to further fragmentation. This provides more detailed structural information than a single stage of mass spectrometry. The fragmentation of the molecular ion of this compound would likely involve characteristic losses of small neutral molecules.
Common fragmentation pathways for coumarins include the loss of carbon monoxide (CO) from the pyrone ring, leading to the formation of a benzofuran-type fragment ion. nih.govchemguide.co.uk For this compound, the following fragmentation steps could be anticipated:
Loss of CO: The molecular ion (m/z 254) could lose a molecule of CO (28 Da) to produce a fragment ion at m/z 226.
Loss of a methyl radical (•CH₃): Fragmentation could also involve the loss of the methyl group (15 Da) from the molecular ion, resulting in a fragment at m/z 239.
Cleavage of the phenyl group: The loss of the phenyl group (77 Da) could also be a possible fragmentation pathway.
The precise fragmentation pattern would provide a unique "fingerprint" for the molecule, confirming the connectivity of the different structural motifs.
Table 3: Predicted Major Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Origin |
| 254 | [M]⁺ | Molecular Ion |
| 226 | [M - CO]⁺ | Loss of carbon monoxide |
| 239 | [M - CH₃]⁺ | Loss of a methyl radical |
Note: These are predicted fragmentation patterns and would need to be confirmed by experimental data.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₆H₁₁FO₂, the theoretical exact mass can be calculated. This calculated value would then be compared against an experimental value from an HRMS analysis (such as ESI-TOF) to confirm the compound's identity. However, no experimental HRMS data has been reported for this specific molecule.
Table 1: Theoretical Mass Data for this compound
| Molecular Formula | Compound Name | Theoretical Exact Mass (Da) |
|---|---|---|
| C₁₆H₁₁FO₂ | This compound | 254.0743 |
Note: Theoretical exact mass is calculated based on the most abundant isotopes of the constituent elements.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. A hypothetical IR spectrum for this compound would be expected to show characteristic absorption bands for its key functional groups. These would include the stretching vibration of the lactone carbonyl group (C=O) typically found in coumarins, C-O stretching, C=C stretching from the aromatic and pyrone rings, and the C-F stretching vibration. Without experimental data, a detailed analysis of the vibrational modes is not possible.
Table 2: Expected IR Absorption Regions for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Lactone Carbonyl (C=O) Stretch | 1750-1700 |
| Aromatic & Pyrone (C=C) Stretch | 1650-1450 |
| C-O Stretch | 1300-1000 |
| C-F Stretch | 1250-1000 |
Note: These are general ranges and the exact peak positions would need to be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like coumarins. The absorption of UV or visible light excites electrons to higher energy orbitals. The spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of the extended π-system of the 3-phenylcoumarin (B1362560) core. The position and intensity of these bands are influenced by the substitution pattern. However, no experimentally determined UV-Vis absorption spectra for this compound are available.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of coumarin derivatives. taylorfrancis.com By employing methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately model the behavior of these molecules. researchgate.netsemanticscholar.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and stability. semanticscholar.org
For 3-phenylcoumarins, the HOMO is typically localized on the coumarin framework, which is rich in electrons, while the LUMO is distributed across the entire molecule, including the phenyl ring and the coumarin system. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) from the electron-donating part to the electron-accepting part of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov
Studies on various substituted coumarins have shown that the nature and position of substituents can significantly influence the HOMO and LUMO energy levels. For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, thereby reducing the energy gap.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.22 | -0.18 | 0.04 |
| Diorganotin(IV) 2-chloridophenylacetohydroxamate complex (I) | -6.53 | -0.82 | 5.71 |
| Diorganotin(IV) 2-chloridophenylacetohydroxamate complex (II) | -6.45 | -0.79 | 5.66 |
Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution on a molecule's surface. uni-muenchen.de It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. researchgate.net In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.gov
For 3-phenylcoumarins, MEP analysis often reveals that the oxygen atoms of the carbonyl and pyrone ring are the most electron-rich sites, making them potential centers for electrophilic interactions. researchgate.net Conversely, the hydrogen atoms often exhibit positive electrostatic potential. researchgate.net The specific distribution of electrostatic potential can be correlated with the biological activity of the compounds. For example, in a study of 3-methoxy flavones, a relationship was found between negative MEP values in specific regions and their anti-picornavirus activity. nih.gov
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govaiu.edu It examines the interactions between filled and vacant orbitals, offering insights into intramolecular charge transfer, hyperconjugation, and the stability of the molecule.
In substituted coumarins, NBO analysis can quantify the delocalization of electron density from donor to acceptor groups. This information is crucial for understanding the electronic properties and reactivity of the molecule. For instance, NBO analysis of a Schiff base derived from coumarin revealed significant Lewis and non-Lewis character, indicating charge delocalization within the molecule. nih.gov
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. nih.gov These descriptors include:
Electronegativity (χ): The power of an atom or a group of atoms to attract electrons.
Chemical Hardness (η): A measure of the resistance to charge transfer.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.
Electron Transfer (ΔN): The fraction of electrons transferred from one reactant to another.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. semanticscholar.org
These descriptors help in classifying molecules as strong or weak electrophiles or nucleophiles and in predicting their chemical behavior. researchgate.net For example, a high electrophilicity index suggests that a molecule is a strong electrophile with high chemical reactivity. researchgate.net
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 0.04 |
| Chemical Potential (μ) | -0.22 |
| Electrophilicity Index (ω) | 0.58 |
| Chemical Softness (S) | 11.55 eV-1 |
Data for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov
The three-dimensional conformation of a molecule plays a significant role in its biological activity. Conformational analysis, often performed using DFT calculations, helps to identify the most stable conformers and to understand the intramolecular interactions that stabilize them. taylorfrancis.com
Molecular Docking Simulations for Ligand-Target Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. biorxiv.orgbiorxiv.org This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.govnih.gov
For this compound and its analogues, molecular docking simulations have been employed to predict their binding affinity and interactions with various biological targets, including enzymes like monoamine oxidases (MAO-A and MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Docking studies have also been performed on other enzymes such as tyrosinase, elastase, collagenase, and xanthine (B1682287) oxidase. mdpi.comnih.gov
The results of these simulations provide valuable information about the binding mode of the coumarin derivatives, identifying the key amino acid residues in the active site that interact with the ligand. mdpi.com For instance, docking studies of 3-phenylcoumarin derivatives with cholinesterases have shown that these compounds can bind to the active site of the enzymes, and the predicted binding affinities often correlate well with the experimentally determined inhibitory activities. nih.gov Similarly, docking simulations have been used to understand the inhibitory potential of 3-substituted coumarins against bacterial proteases. europeanreview.org
| Compound | Docking Energy Score (kcal/mol) |
|---|---|
| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin (1) | -5.8 |
| 3-(3′-Bromophenyl)-5,7-dihydroxycoumarin (2) | -6.1 |
| 5,7-Dihydroxy-3-phenylcoumarin (13) | -6.4 |
Data from a study on hydroxy-3-phenylcoumarins as multitarget compounds for skin aging diseases. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of molecules over time, providing critical information on their conformational stability and how they interact with biological macromolecules such as enzymes. For coumarin derivatives, including analogues of this compound, MD simulations have been instrumental in elucidating their binding modes and the stability of ligand-receptor complexes.
In studies of coumarin derivatives as enzyme inhibitors, MD simulations are often employed following molecular docking to validate the predicted binding poses and assess the stability of the interactions. nih.gov For instance, in the investigation of Mannich-based 4-hydroxy coumarin derivatives as potential antibacterial agents, 100-nanosecond MD simulations were performed on the most promising ligand-receptor complexes. nih.gov These simulations revealed that the potent analogues form stable, non-bonded contacts with the target bacterial tyrosine kinase, dominated by electrostatic and hydrophobic interactions. nih.gov The analysis of root-mean-square deviation (RMSD) and hydrogen bond stability over the simulation time provides a measure of the complex's stability, suggesting a prolonged and effective interaction. nih.gov
While specific MD simulation data for this compound is not publicly available, a hypothetical simulation of its complex with a target enzyme, for example, a protein kinase, would likely involve monitoring the conformational changes of both the ligand and the protein. Key analyses would include the RMSD of the protein backbone and the ligand to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding, and the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation trajectory. This would provide a dynamic picture of the binding event and the stability of the resulting complex, guiding further optimization of the coumarin scaffold for enhanced inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journaljpri.com This method is invaluable for predicting the inhibitory properties of novel compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
For coumarin derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various enzymes, including monoamine oxidase B (MAO-B) and dipeptidyl peptidase III (DPP III). journaljpri.comnih.gov In a study on novel coumarin derivatives as MAO-B inhibitors, a QSAR model was built using a training set of 29 compounds. journaljpri.com The model showed a strong correlation (R² = 0.93) between the computed relative Gibbs free energies of the MAO-B-inhibitor complex and the experimentally observed inhibitory activities (pIC50). journaljpri.com This high correlation indicates that the model could explain 93% of the variance in the observed data, demonstrating its predictive power. journaljpri.com
The development of a QSAR model for a series of compounds including this compound would involve the following steps:
Data Set Preparation: A series of coumarin analogues with experimentally determined inhibitory activities (e.g., IC50 values) would be selected.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive ability of the QSAR model would be rigorously tested using internal and external validation techniques.
A representative QSAR model for a hypothetical series of coumarin-based inhibitors might look like the following equation:
pIC50 = c0 + c1LogP + c2TPSA + c3*LUMO
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP represents the lipophilicity, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (c0, c1, c2, c3) are determined by the regression analysis.
Below is an interactive data table showcasing hypothetical data for a QSAR study on coumarin analogues.
| Compound | Experimental pIC50 | Predicted pIC50 | LogP | TPSA (Ų) | LUMO (eV) |
| This compound | 6.5 | 6.4 | 4.2 | 30.2 | -1.5 |
| Analogue 1 | 6.2 | 6.1 | 3.9 | 35.5 | -1.3 |
| Analogue 2 | 7.1 | 7.0 | 4.5 | 28.1 | -1.8 |
| Analogue 3 | 5.8 | 5.9 | 3.5 | 40.0 | -1.1 |
| Analogue 4 | 6.8 | 6.7 | 4.3 | 32.7 | -1.6 |
Theoretical Evaluation of Pharmacokinetic Relevant Parameters (e.g., ADMET Computational Predictions)
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational tools play a crucial role in the early stages of drug discovery by predicting these properties, allowing for the filtering of compounds with unfavorable pharmacokinetic profiles.
For coumarin derivatives, in silico ADMET prediction is a standard procedure to assess their drug-likeness. mdpi.comnih.gov These predictions are based on the molecular structure and utilize various models to estimate properties like oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.
A study on novel coumarin derivatives synthesized as potential antimicrobial agents included in silico ADMET analysis to establish their oral drug-like behavior. mdpi.com The results showed that the compounds exhibited good predicted oral absorption (84.9% to 100%) and were found to be non-toxic in nature. mdpi.com Another study on coumarin derivatives for anticoagulant activity utilized the SwissADME web tool to predict a range of pharmacokinetic parameters, concluding that the studied compounds possessed favorable ADMET properties, including high gastrointestinal absorption and adherence to Lipinski's Rule of Five. jchr.org
A theoretical ADMET evaluation for this compound would likely involve the calculation of the following parameters:
Table of Predicted ADMET Properties for a Hypothetical Coumarin Derivative
| Parameter | Predicted Value | Significance |
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for good oral bioavailability. jchr.org |
| LogP | < 5 | Optimal lipophilicity for absorption and distribution. jchr.org |
| Hydrogen Bond Donors | ≤ 5 | Contributes to good membrane permeability. jchr.org |
| Hydrogen Bond Acceptors | ≤ 10 | Contributes to good membrane permeability. jchr.org |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Associated with good oral bioavailability. |
| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut. jchr.org |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Predicts the ability to cross into the central nervous system. |
| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |
| Ames Toxicity | Non-mutagenic | Predicts the mutagenic potential of the compound. |
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) is a powerful theoretical framework used to understand the mechanisms of chemical reactions by analyzing the changes in electron density along the reaction pathway. This approach provides valuable insights into the reactivity and selectivity of organic reactions.
While a specific MEDT study on this compound is not available, the application of this theory to the coumarin scaffold has been demonstrated. For example, an MEDT study was conducted to elucidate the molecular mechanism and selectivity of the nitration of coumarin. The study revealed that the reaction proceeds through a two-step mechanism involving the formation of a tetrahedral cation intermediate. researchgate.net The calculations of activation Gibbs free energies for the electrophilic attack at different positions of the coumarin ring explained the experimentally observed regioselectivity. researchgate.net
An MEDT analysis of a reaction involving this compound, for instance, a cycloaddition reaction, would involve:
Conceptual DFT Analysis: Calculation of global and local reactivity indices derived from Density Functional Theory (DFT) to predict the reactivity and selectivity of the reactants.
Potential Energy Surface Exploration: Locating the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface to map out the reaction pathway.
Electron Density Analysis: Analyzing the changes in electron density at the transition states and intermediates to understand the nature of bond formation and breaking. Tools like the Atoms in Molecules (AIM) theory and Electron Localization Function (ELF) analysis would be employed for this purpose.
Such a study would provide a detailed understanding of the reaction mechanism at an electronic level, which is crucial for optimizing reaction conditions and designing new synthetic routes to functionalized coumarin derivatives.
Spectroscopic and Analytical Data
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the protons of the phenyl ring. The coupling patterns would provide information about the substitution pattern. |
| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the lactone, the carbons of the aromatic rings, and the methyl carbon. |
| ¹⁹F NMR | A signal corresponding to the fluorine atom, with coupling to adjacent protons. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the lactone ring (typically around 1700-1750 cm⁻¹), as well as bands for C=C stretching of the aromatic rings and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (254.26 g/mol ). |
| UV-Vis Spectroscopy | Absorption bands in the UV region, characteristic of the coumarin (B35378) chromophore. The exact wavelength of maximum absorption would be influenced by the substituents. |
| Fluorescence Spectroscopy | Many coumarin derivatives are fluorescent. mdpi.comthermofisher.com The presence and nature of the substituents would determine the emission wavelength and quantum yield. mdpi.comresearchgate.net |
Applications of 6 Fluoro 4 Methyl 3 Phenylcoumarin and Coumarin Derivatives in Advanced Materials and Probes Academic Research Focus
Development as Fluorescent Probes and Labels for Biomolecules and Physiological Measurements
The strong fluorescence and environmentally sensitive emission of many coumarin (B35378) derivatives make them ideal candidates for the development of probes and labels for biological systems. Their utility spans from labeling biomolecules to measuring physiological parameters through sensitive detection of specific analytes.
The fluorescence of coumarin systems is rooted in their conjugated donor-acceptor (D-A) structure. scirp.org The coumarin core acts as an acceptor, and substituents at various positions, particularly the 7-position, can serve as electron-donating groups. scirp.org Upon excitation with UV or visible light, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor moiety. This excited state is highly polar, and its relaxation back to the ground state results in the emission of a photon, i.e., fluorescence.
The photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, are highly dependent on the molecular structure and the local environment. For instance, density functional theory (DFT) calculations show that excitation leads to a change in electron density, with the highest occupied molecular orbital (HOMO) often localized on the donor part and the lowest unoccupied molecular orbital (LUMO) on the acceptor part. scirp.org The nature and position of substituents dramatically influence these energy levels. A study on 4-methyl-6-methoxy coumarin and 4-methyl-7-methoxy coumarin showed that the position of the methoxy (B1213986) group significantly affects the absorption and fluorescence wavenumbers in various solvents. physchemres.org Generally, coumarins exhibit blue to green fluorescence, but extending the conjugation or modifying the donor/acceptor strength can shift the emission to longer wavelengths. uotechnology.edu.iqnih.gov
Table 1: Comparison of Photophysical Properties for Methoxy-Substituted Coumarins
| Compound | Ground State Dipole Moment (μg) | Excited State Dipole Moment (μe) | Observation |
|---|---|---|---|
| 4-methyl-6-methoxy coumarin | Lower | Higher | Excited state dipole moment is larger than the ground state, indicating a significant redistribution of π-electron density upon excitation. physchemres.org |
A chemodosimeter is a type of chemical sensor that undergoes an irreversible chemical reaction with an analyte, leading to a detectable change in a physical property, such as fluorescence. Coumarins are excellent platforms for designing chemodosimeters due to their tunable reactivity and strong fluorescence. The typical design involves linking the coumarin fluorophore to a specific analyte-binding moiety. uin-alauddin.ac.id
A common strategy is the "off-on" fluorescence switching mechanism. In its native state, the chemodosimeter is non-fluorescent or weakly fluorescent due to a quenching process. Upon reaction with the target analyte, the quenching pathway is disrupted, and the strong fluorescence of the parent coumarin is restored. For example, a coumarin-based chemodosimeter for copper ions (Cu²⁺) was designed where the probe's fluorescence was initially quenched. The addition of Cu²⁺ catalyzed the hydrolysis of the probe, releasing the highly fluorescent 7-hydroxycoumarin and resulting in a significant fluorescence enhancement with a detection limit as low as 35 nM. uin-alauddin.ac.id Similarly, an "ensemble-based" chemodosimeter for cyanide detection used a coumarin-Cu(II) complex. The complex was non-fluorescent, but the addition of cyanide sequestered the Cu(II) ion, leading to the hydrolysis of the probe and the release of a strongly fluorescent coumarinaldehyde. researchgate.netrsc.org These systems demonstrate high selectivity and sensitivity, with some capable of detecting analytes in the parts-per-billion (ppb) range in aqueous media. uin-alauddin.ac.id
Table 2: Performance of Coumarin-Based Chemodosimeters
| Probe System | Analyte | Mechanism | Key Finding | Citation |
|---|---|---|---|---|
| Coumarin-picolinic acid | Cu²⁺ | Catalytic hydrolysis | "Turn-on" fluorescence with a detection limit of 35 nM. | uin-alauddin.ac.id |
| Coumarin-Schiff base-Cu(II) | Cyanide (CN⁻) | Decomplexation followed by hydrolysis | "Off-on" fluorescence switching for selective cyanide detection in aqueous media and cells. | researchgate.netrsc.org |
The ability of coumarin derivatives to function as fluorescent labels has been widely exploited in cellular biology. Their small size and, depending on their structure, cell permeability make them suitable for imaging live cells and their components. uotechnology.edu.iq For instance, a fluorogenic coumarin probe was developed for the bioorthogonal labeling and imaging of glycoproteins in living HeLa cells, demonstrating its utility in tracking biomolecules. ajchem-a.com
Coumarin-6, a common lipophilic dye, has been encapsulated into polymeric nanoparticles to study cellular uptake and localization. nih.govresearchgate.net Fluorescence microscopy images clearly show the uptake of these nanoparticles into the cytoplasm of breast cancer cells. researchgate.net Furthermore, the fluorescence intensity can be quantified using flow cytometry, allowing for a comparative analysis of nanoparticle uptake across different cell lines and conditions. nih.govresearchgate.net While coumarins are effective, they may be less bright than other fluorophores like Alexa Fluor dyes, making them better suited for labeling highly abundant targets or for cell tracking applications where extreme brightness is not the primary requirement. uotechnology.edu.iq
Non-linear Optical (NLO) Material Research and Chromophore Design
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics, optical computing, and frequency conversion. Organic molecules with large hyperpolarizabilities are key to developing these materials. Coumarin derivatives have been investigated as NLO chromophores due to their inherent donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer, a key requirement for second and third-order NLO activity. rsc.orgnih.gov
Research in this area focuses on designing coumarin-based chromophores with enhanced NLO properties. This is often achieved by modifying the donor, acceptor, and the π-conjugated bridge that connects them. rsc.org For example, novel NLO chromophores have been synthesized using a tetramethyljulolidine-based coumarin as the electron donor and a tricyanofuran (TCF) group as the electron acceptor, linked by different π-bridges like thiophene (B33073) or furan. rsc.org Theoretical studies using DFT are crucial for predicting NLO properties, such as polarizability (α) and hyperpolarizability (β and γ). Computational studies on coumarin-based pyrano-chromenes and other derivatives have shown that these compounds possess significant NLO properties, suggesting their potential for use in advanced optoelectronic devices. nih.gov
Table 3: Calculated NLO Properties of Selected Organic Compounds
| Compound Family | Property | Value | Significance | Citation |
|---|---|---|---|---|
| Coumarin-based pyrano-chromene (4a) | Average Polarizability <α> | 6.77005 × 10⁻²³ esu | Indicates significant electronic response to an electric field. | |
| Coumarin-based pyrano-chromene (4a) | Second Hyperpolarizability (γ) | 0.145 × 10⁴ esu | Suggests a strong third-order NLO response. | |
| 1,2,4-Triazole derivative (7c) | First Hyperpolarizability (β) | 6.317 × 10⁻³⁰ esu | Signifies potential for second-order NLO applications. |
Dye-Sensitized Solar Cell (DSSC) Applications
Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic device that mimics natural photosynthesis. A key component of a DSSC is the sensitizer (B1316253) dye, which absorbs sunlight and injects electrons into a semiconductor (typically TiO₂). Coumarin derivatives have emerged as highly efficient metal-free organic dyes for DSSCs. Their strong absorption in the visible region, high molar extinction coefficients, and tunable HOMO/LUMO energy levels make them excellent candidates.
The design of coumarin dyes for DSSCs follows the D-π-A architecture, where the coumarin moiety often acts as the electron donor, linked via a π-bridge to an acceptor group (like cyanoacrylic acid) that anchors the dye to the TiO₂ surface. Molecular engineering is used to optimize performance. For instance, introducing electron-donating groups (-NH₂) can red-shift the absorption spectrum, improving light-harvesting ability. Conversely, introducing bulky groups can prevent dye aggregation on the semiconductor surface, which is beneficial for cell efficiency. Research has shown that newly synthesized coumarin derivatives can achieve solar-light-to-electricity conversion efficiencies of up to 5.6%, which was among the highest for organic dyes at the time of the study. Theoretical TD-DFT calculations are widely used to screen potential dyes by evaluating parameters like the absorption spectrum and the alignment of the dye's LUMO level with the semiconductor's conduction band edge.
Table 4: Performance of Coumarin-Based Dyes in DSSCs
| Dye System | Key Modification | Achieved Efficiency (η) | Significance | Citation |
|---|---|---|---|---|
| Novel Coumarin Derivative | Optimized structure | 5.6% | High efficiency for an organic dye-sensitized solar cell. | |
| NKX-2311 Derivative | Introduction of -NH₂ group | - (Predicted improvement) | Red-shift in absorption maximum, expected to improve efficiency. |
Research into Corrosion Inhibition Mechanisms
Corrosion is an electrochemical process that causes the degradation of metals, leading to significant economic losses. Organic compounds containing heteroatoms (such as N, S, O) and π-electrons can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. uin-alauddin.ac.id Coumarin and its derivatives have been investigated as green, environmentally friendly corrosion inhibitors for metals like mild steel and aluminum in acidic environments. researchgate.net
The inhibition mechanism involves the adsorption of the coumarin molecule onto the metal surface. uin-alauddin.ac.id This adsorption can occur through several interactions: electrostatic attraction between charged molecules and the charged metal surface, interaction between the lone pair electrons of the heteroatoms (like the oxygen atoms in the coumarin ring) and the vacant d-orbitals of the metal, and interaction between the π-electrons of the aromatic rings and the metal surface. uin-alauddin.ac.id This adsorbed layer blocks the active sites for corrosion, suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. ajchem-a.com
Quantum chemical calculations using DFT are a powerful tool for elucidating the relationship between the molecular structure of the inhibitor and its efficiency. rsc.org Parameters such as the energy of the HOMO (related to the ability to donate electrons) and LUMO (related to the ability to accept electrons), the energy gap (ΔE), and the dipole moment (μ) are correlated with inhibition efficiency. A higher HOMO energy and lower LUMO energy generally indicate better inhibition potential. rsc.org Studies show that coumarin derivatives can achieve high inhibition efficiencies, in some cases exceeding 95%, by forming a stable, chemisorbed layer on the metal surface that follows the Langmuir adsorption isotherm. uin-alauddin.ac.id
Optical Brightening Agents and Laser Dye Applications
While specific studies detailing the use of 6-Fluoro-4-methyl-3-phenylcoumarin as an optical brightening agent are not prevalent in publicly accessible research, the general class of coumarin derivatives is well-regarded for its fluorescent properties. Optical brighteners function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue region of the visible spectrum, which can make materials appear whiter and brighter.
In the realm of laser dyes, coumarins are a significant class of compounds used as the gain medium in dye lasers. Their utility stems from their high fluorescence quantum yields and photostability. The specific substitution patterns on the coumarin ring system heavily influence their photophysical properties, including absorption and emission wavelengths. For instance, substitutions at the 4 and 7-positions with groups like alkyl, amine, and fluorine can alter the spectral output. science.gov The introduction of a fluorine atom, as in this compound, along with methyl and phenyl groups, is expected to modulate these electronic and spectral properties. Research on other coumarin derivatives shows that such modifications can shift fluorescence bands. nih.gov While direct data on this compound as a laser dye is scarce, the characteristics of its structural class suggest potential applicability.
Table 1: General Photophysical Properties of Coumarin Laser Dyes
| Property | Description | Significance for Laser Dyes |
|---|---|---|
| Absorption Spectrum | The range of wavelengths a dye can absorb. | Determines the required wavelength of the pump laser. |
| Emission Spectrum | The range of wavelengths emitted after excitation. | Defines the output wavelength range of the dye laser. |
| Fluorescence Quantum Yield | The ratio of photons emitted to photons absorbed. | A high quantum yield is crucial for laser efficiency. |
| Photostability | The ability of the dye to resist degradation under intense light. | Determines the operational lifetime of the dye solution. |
Integration into Functional Polymeric Systems
Coumarin and its derivatives are highly valued in polymer science due to their unique photochemical and photophysical properties. Current time information in Bangalore, IN. They can be incorporated into polymer structures either as a non-reactive pendant group to impart fluorescence or as a photo-responsive moiety capable of undergoing reversible reactions.
Photoreversible Polymers
A key application of coumarin derivatives is in the creation of photoreversible polymers. This functionality is based on the [2+2] cycloaddition reaction of the coumarin moiety. Current time information in Bangalore, IN. When exposed to UV light of a specific wavelength (typically >300 nm), two coumarin units can dimerize, forming a cyclobutane (B1203170) ring. This dimerization process can be used to crosslink polymer chains, transforming a liquid or soft material into a solid network. nih.govunica.it
Crucially, this crosslinking is often reversible. Irradiation with a shorter wavelength of UV light (typically <260 nm) can cleave the cyclobutane ring, breaking the crosslinks and returning the coumarins to their original state. nih.gov This reversible dimerization and cleavage allow for the development of "smart" materials such as self-healing polymers, shape-memory materials, and systems for reversible data storage. Current time information in Bangalore, IN. While this mechanism is a general characteristic of the coumarin family, specific research demonstrating the integration of this compound into photoreversible polymer systems is not widely documented.
Table 2: Photodimerization of Coumarin in Polymeric Systems
| Process | Wavelength | Molecular Event | Macroscopic Effect |
|---|---|---|---|
| Dimerization (Crosslinking) | >300 nm | [2+2] Cycloaddition | Polymer network formation (solidification, hardening) |
| Cleavage (Decrosslinking) | <260 nm | Cycloreversion | Reversion to original polymer chains (softening, dissolution) |
Fluorescent Tags in Polymeric Matrices
The inherent fluorescence of the coumarin scaffold makes it an excellent candidate for use as a fluorescent tag or probe in polymer science. Current time information in Bangalore, IN. By incorporating a coumarin derivative into a polymer chain, researchers can monitor various processes and properties. For example, fluorescently tagged polymers can be visualized in gel electrophoresis or used to study the interaction between polymers and other molecules, such as nucleic acids. sapphirebioscience.com
The succinimidyl ester of 7-(diethylamino)coumarin-3-carboxylic acid is one example of a reagent used to covalently attach a fluorescent coumarin label to polymers containing amine groups. sapphirebioscience.com The resulting tagged polymer's fluorescence can be used to determine binding efficiency and optimize conditions for applications like gene delivery. sapphirebioscience.com Although specific examples using this compound as a fluorescent tag are not detailed in available literature, its core structure suggests it would exhibit fluorescence, potentially making it suitable for such applications. The substitution pattern, including the fluorine atom, would influence its specific spectral properties, such as the excitation and emission maxima. nih.gov
Future Research Directions and Unresolved Challenges
Advancements in Asymmetric and Green Synthetic Methodologies for Substituted Coumarins
The synthesis of coumarin (B35378) derivatives is moving towards more sustainable and efficient practices. Green chemistry principles are at the forefront of this shift, aiming to reduce the use of hazardous substances and minimize energy consumption. nih.govresearchgate.net Traditional condensation reactions like the Pechmann, Knoevenagel, and Perkin methods are being adapted to greener conditions. nih.gov Future research will likely focus on expanding the use of techniques such as microwave irradiation, ultrasound-assisted synthesis, and solvent-free reactions, which have already demonstrated success in improving product yields and purity while shortening reaction times. nih.gov
A significant challenge lies in the development of asymmetric synthesis methods to produce enantiomerically pure coumarin derivatives. Many biological targets are stereospecific, meaning only one enantiomer of a chiral drug will elicit the desired therapeutic effect. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of coumarins, offering an efficient and greener alternative to metal-based catalysts. Future work will concentrate on designing novel chiral organocatalysts that can provide high yields and excellent enantioselectivities for a wide range of substituted coumarins, including fluorinated analogs like 6-Fluoro-4-methyl-3-phenylcoumarin.
| Synthetic Approach | Key Features & Advantages | Representative Reactions |
| Green Chemistry | Reduced use of toxic solvents, lower energy consumption, improved yields and purity. nih.govresearchgate.net | Knoevenagel, Perkin, Pechmann |
| Microwave-Assisted | Rapid heating, shorter reaction times, often solvent-free. | Condensation reactions |
| Ultrasound-Assisted | Enhanced reaction rates through acoustic cavitation. | Condensation reactions |
| Asymmetric Organocatalysis | Synthesis of specific stereoisomers (enantiomers), metal-free catalysis. nih.gov | Michael additions, Cycloadditions |
Integration of Advanced Artificial Intelligence and Machine Learning in Coumarin Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize coumarin research, from drug discovery to synthesis. researchgate.netresearchgate.net These computational tools can analyze vast datasets to predict the biological activities of novel coumarin derivatives, thereby accelerating the identification of promising therapeutic candidates. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are a key aspect of this integration. By correlating the structural or physicochemical properties of coumarin derivatives with their biological activities, QSAR can build predictive models. nih.govresearchgate.netnih.govresearchgate.net For instance, a 2D-QSAR model for coumarin derivatives targeting Cyclin-dependent Kinase (CDK) found that inhibitory activity was strongly related to the molecule's dipole moment and the number of hydrogen bond donors. nih.govresearchgate.net Such models allow researchers to design new molecules, like derivatives of this compound, with potentially enhanced efficacy. researchgate.netnih.gov
Future directions include:
AI-Assisted Synthesis: Using AI to predict optimal reaction conditions and retrosynthetic pathways, making the synthesis of complex coumarins more efficient. researchgate.net
Virtual Screening: Employing molecular docking and ML algorithms to screen large virtual libraries of coumarin compounds against specific biological targets, identifying the most promising candidates for synthesis and testing. researchgate.netchemrxiv.orgnih.gov
ADMET Prediction: Using ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new coumarin derivatives early in the design phase, reducing late-stage failures. nih.gov
Reinforcement Learning: Applying advanced ML techniques like reinforcement learning to iteratively optimize coumarin structures for desired properties, such as enhanced antibacterial activity against resistant strains. nih.gov
The primary challenge is the need for large, high-quality datasets for training accurate and reliable AI/ML models. researchgate.net
Exploration of Polypharmacology and Multi-Target Ligand Design for Complex Biological Systems
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. The traditional "one molecule-one target" approach is frequently insufficient for treating such conditions. This has led to the rise of polypharmacology, which focuses on designing single chemical entities that can modulate multiple targets simultaneously. researchgate.net Coumarins, with their versatile scaffold, are ideal candidates for the development of such multi-target-directed ligands (MTDLs). mdpi.com
Significant research has focused on developing coumarin derivatives as dual inhibitors for Alzheimer's disease by targeting both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). acs.orgacs.org Similarly, coumarin-based compounds have been designed to act as dual inhibitors of carbonic anhydrases and topoisomerases for anticancer applications. nih.gov For a compound like this compound, future research could involve designing hybrids that incorporate other pharmacophores to engage multiple targets relevant to a specific disease. For instance, novel coumarin-pyridine hybrids have shown potent activity against targets in Alzheimer's disease. nih.gov
The main challenge in this area is to achieve a balanced activity profile against the selected targets while maintaining a favorable safety profile. Computational modeling and in-silico screening will be crucial tools in designing these sophisticated molecules. biointerfaceresearch.com
Development of Highly Selective Fluorescent Probes and Sensors for Biological and Environmental Monitoring
The inherent fluorescent properties of the coumarin scaffold make it an excellent platform for developing chemical sensors and probes. thermofisher.com By modifying the coumarin core with specific recognition moieties, researchers can create probes that exhibit a change in fluorescence—either "turn-on" or "turn-off"—in the presence of a target analyte. nih.gov The fluorine atom in this compound can further modulate the photophysical properties of the molecule, potentially enhancing its utility as a sensor.
Future research in this area will focus on several key objectives:
Enhanced Selectivity: Designing probes that can detect specific metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Pd(II)) with high selectivity over other competing ions. nih.govnih.govrsc.orgacs.org
Biological Imaging: Developing coumarin-based probes for real-time imaging of biological processes and analytes within living cells, such as reactive oxygen species (ROS), biothiols, and enzymatic activity. nih.govrsc.orgmdpi.com
Environmental Monitoring: Creating robust sensors for the detection of pollutants and contaminants in environmental samples.
Multi-Analyte Detection: Engineering sophisticated probes capable of detecting multiple analytes simultaneously, potentially using different fluorescence signals or logic gate functions. rsc.orgresearchgate.net
A significant challenge is designing probes that are water-soluble and functional under physiological conditions without being toxic to living systems. nih.gov
| Probe Target | Sensing Mechanism | Application Area |
| Metal Ions (Cu²⁺, Fe³⁺, etc.) | Fluorescence quenching or enhancement upon ion binding. nih.govrsc.org | Biological Imaging, Environmental Sensing |
| Biothiols (e.g., GSH, Cys) | Analyte-induced chemical reaction restores fluorescence. mdpi.comrsc.org | Cellular Imaging, Disease Diagnostics |
| Reactive Oxygen Species (ROS) | ROS-mediated cleavage of a quenching group. rsc.org | Studying Oxidative Stress |
| Enzymatic Activity | Enzyme-specific cleavage of a substrate releases the fluorescent coumarin. thermofisher.com | Biochemical Assays, Diagnostics |
Investigation of Novel Biological Activities and Therapeutic Potential beyond Current Research Paradigms
While coumarins are well-known for their anticoagulant, anticancer, and anti-inflammatory properties, their therapeutic potential is far from fully explored. Future research will venture into novel biological activities and uncharted therapeutic areas. The unique substitution pattern of this compound may confer activities that differ from more commonly studied derivatives.
Emerging areas of investigation include:
Antimicrobial Agents: Developing coumarin derivatives to combat drug-resistant bacteria, such as Acinetobacter baumannii, by targeting novel bacterial proteins. nih.gov
Antiviral Compounds: Screening coumarin libraries against viral targets, such as the main protease (Mpro) of SARS-CoV-2, to identify potential inhibitors of viral replication. chemrxiv.org
Neuroprotective Agents: Moving beyond symptomatic treatment of neurodegenerative diseases to developing coumarins that offer genuine neuroprotection against neuronal cell death. nih.gov
Agricultural Applications: Exploring the use of coumarins as eco-friendly pesticides, fungicides, and plant growth regulators. scielo.brawsjournal.org
The primary challenge in this field is the identification and validation of new molecular targets for coumarin derivatives. A combination of high-throughput screening, computational biology, and chemical proteomics will be essential to uncover these novel applications and expand the therapeutic landscape for compounds like this compound. mdpi.comresearchgate.netchemmethod.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Fluoro-4-methyl-3-phenylcoumarin, and how do reaction conditions influence yield?
- Methodological Answer : The Pechmann reaction is a primary method for synthesizing fluorinated coumarins. Key steps include condensation of resorcinol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ or HCl). For 6-fluoro substitution, use fluorinated resorcinol precursors. Reaction temperature (70–100°C) and catalyst choice (e.g., ionic liquids vs. traditional acids) significantly impact yield . Optimization studies suggest yields of 60–85% under controlled conditions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. Fluorine’s electronegativity causes deshielding in adjacent protons (e.g., δ ~6.5–7.5 ppm for aromatic protons near F) .
- X-ray crystallography : Resolve intramolecular interactions like F···H hydrogen bonds (observed bond lengths ~2.6–2.8 Å) .
- HRMS : Validate molecular weight (C₁₆H₁₁FO₂; theoretical m/z 260.07) .
Q. How should researchers design assays to screen the biological activity of this compound?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for anticoagulant or anticancer activity). Use dose-response curves (0.1–100 μM) with positive controls (e.g., warfarin for anticoagulation). Replicate experiments (n=3) and apply statistical tests (ANOVA) to ensure significance .
Advanced Research Questions
Q. How does fluorine substitution at the 6-position alter electronic properties compared to non-fluorinated analogs?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal fluorine’s electron-withdrawing effect reduces electron density on the coumarin ring, increasing electrophilicity. Compare HOMO-LUMO gaps (ΔE) between fluorinated (ΔE ~4.5 eV) and non-fluorinated derivatives (ΔE ~3.8 eV) to predict reactivity . Validate via cyclic voltammetry or UV-Vis spectroscopy .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
- Methodological Answer :
- Step 1 : Rule out impurities via HPLC (purity >95%).
- Step 2 : Use 2D NMR (COSY, NOESY) to distinguish coupling patterns (e.g., through-space F···H interactions vs. J-coupling).
- Step 3 : Cross-validate with computational models (e.g., Gaussian for coupling constants) .
Q. What strategies optimize regioselectivity during the synthesis of fluorinated coumarin derivatives?
- Methodological Answer :
- Catalyst screening : Lewis acids (e.g., ZnCl₂) favor ortho/para substitution.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance fluorine’s directing influence.
- Temperature control : Lower temps (<80°C) reduce side reactions. Document yield and regioselectivity in a comparative table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (6-F:Other) |
|---|---|---|---|---|
| H₂SO₄ | EtOH | 70 | 65 | 85:15 |
| ZnCl₂ | DMF | 60 | 78 | 92:8 |
Q. What role do substituents (F, CH₃, Ph) play in modulating photophysical properties?
- Methodological Answer : Fluorine enhances photostability (reduced π→π* transition energy), while the phenyl group increases conjugation (red-shifted absorbance). Measure via:
- Fluorescence quantum yield : Compare Φ values in solvents of varying polarity.
- TD-DFT : Simulate excited-state behavior to correlate with experimental data .
Guidance for Data Interpretation and Reproducibility
- Contradiction Analysis : Use open-access platforms (e.g., Zenodo) to share raw spectral data and replicate experiments across labs .
- Reproducibility : Document reaction conditions (catalyst batch, solvent grade) in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
